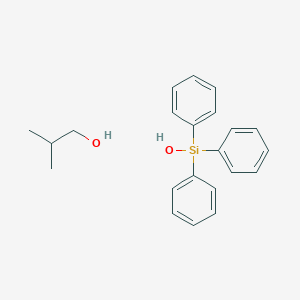
Hydroxy(triphenyl)silane;2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(triphenyl)silane: and 2-methylpropan-1-ol are two distinct chemical compounds with unique properties and applications It is a white crystalline solid that is used in various chemical reactions and industrial applicationsIt is a colorless, flammable liquid with a characteristic smell and is primarily used as a solvent and in the production of other chemicals .
Méthodes De Préparation
Hydroxy(triphenyl)silane: can be synthesized through several methods. One common method involves the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene, followed by treatment with water to isolate the desired product . Another method involves the hydrolysis of triphenyl halosilane with an aqueous alkali solution to obtain the potassium salt of triphenylsilanol .
2-methylpropan-1-ol: is produced industrially by the carbonylation of propylene. This process involves the hydroformylation of propylene to generate a mixture of isobutyraldehyde and butyraldehyde, which are then hydrogenated to produce the alcohols . Another method involves the reduction of isobutyraldehyde with sodium amalgam or in the presence of a catalyst .
Analyse Des Réactions Chimiques
Hydroxy(triphenyl)silane: undergoes various chemical reactions, including hydrosilylation, where it reacts with unsaturated compounds such as alkenes in the presence of catalysts like platinum . It can also participate in oxidation and reduction reactions. For example, it can be oxidized to form silanols and further to siloxanes . Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminium hydride for reduction .
2-methylpropan-1-ol: also undergoes a variety of chemical reactions. It can be oxidized to form isobutyraldehyde and isobutyric acid. It can also participate in esterification reactions to form esters, such as isobutyl acetate, when reacted with acetic acid . Additionally, it can be used in the production of methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) by reacting with methanol and ethanol, respectively .
Applications De Recherche Scientifique
Hydroxy(triphenyl)silane: is used in scientific research for its role in the synthesis of organosilicon compounds and as a reagent in various chemical reactions. It is also used in the production of silicone-based materials and as a catalyst in polymerization reactions . In addition, it has applications in the field of nanotechnology for the functionalization of nanoparticles .
2-methylpropan-1-ol: has a wide range of applications in scientific research. It is used as a solvent in chemical reactions and as a reagent in the synthesis of various organic compounds. It is also used in the production of biofuels and as an additive in gasoline to improve combustion efficiency . In the field of materials science, it is used in the preparation of polymers and as a plasticizer .
Mécanisme D'action
The mechanism of action of hydroxy(triphenyl)silane involves its ability to donate hydrogen atoms in radical reactions, making it a useful reducing agent. It can also form stable silanol groups, which can further react to form siloxane bonds, contributing to its role in polymerization and cross-linking reactions .
2-methylpropan-1-ol: exerts its effects primarily through its role as a solvent and reagent in chemical reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in various industrial processes. Additionally, its use as a fuel additive helps improve the combustion efficiency of gasoline, reducing emissions and enhancing engine performance .
Comparaison Avec Des Composés Similaires
Hydroxy(triphenyl)silane: can be compared to other organosilicon compounds such as phenylsilane and triethoxysilane. While phenylsilane has a similar structure, it lacks the hydroxyl group, making it less reactive in certain chemical reactions. Triethoxysilane, on the other hand, has three ethoxy groups, which make it more suitable for use in sol-gel processes and the production of silica-based materials .
2-methylpropan-1-ol: is similar to other butanol isomers, such as 1-butanol, 2-butanol, and tert-butanol. Compared to 1-butanol, 2-methylpropan-1-ol has a branched structure, which gives it different physical properties, such as a lower boiling point. 2-butanol and tert-butanol also have different structures and reactivities, making them suitable for different applications in the chemical industry .
Propriétés
Numéro CAS |
918414-82-1 |
|---|---|
Formule moléculaire |
C22H26O2Si |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
hydroxy(triphenyl)silane;2-methylpropan-1-ol |
InChI |
InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(2)3-5/h1-15,19H;4-5H,3H2,1-2H3 |
Clé InChI |
RXYLEYVNINLWPA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



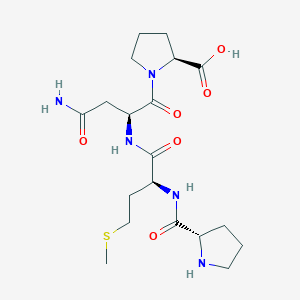
![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
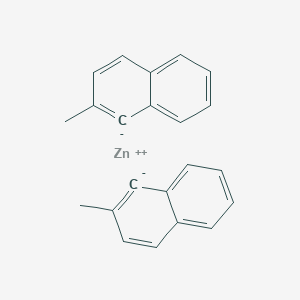
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
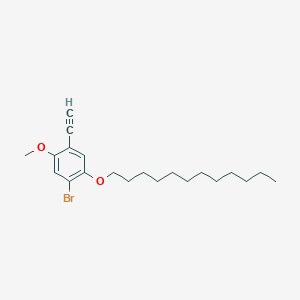
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
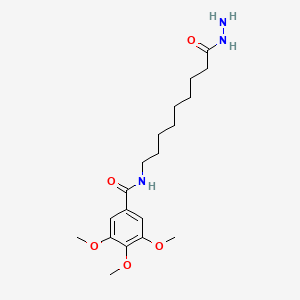
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)

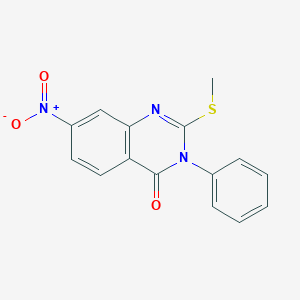
![4-[N-(2-Phenylethyl)glycyl]phenyl benzenesulfonate](/img/structure/B12623131.png)
